Indomethacin ethyl ester

COX-1 COX-2 NSAID pharmacology

Indomethacin Ethyl Ester (CAS 16401-99-3, EP Impurity I) is a lipophilic prodrug derivative purpose-built for advanced drug delivery research. Its elevated logP (≈4.5) enables high encapsulation efficiency in lipid-core nanocarriers, outperforming the parent indomethacin in topical and transdermal formulation development. As an official European Pharmacopoeia impurity, it is also an essential certified reference standard for pharmaceutical QC. Procure with confidence: this ester is not interchangeable with indomethacin—its distinct physicochemical profile is critical for prodrug activation studies, nanoencapsulation release assays, and regulatory impurity quantification.

Molecular Formula C21H20ClNO4
Molecular Weight 385.8 g/mol
CAS No. 16401-99-3
Cat. No. B105437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin ethyl ester
CAS16401-99-3
Synonyms1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-Indole-3-acetic Acid Ethyl Ester;  1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid Ethyl Ester;  Ethyl 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate;  Ethyl 1-(p-Chlorobenzoyl)-2-methyl-5-met
Molecular FormulaC21H20ClNO4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3
InChIKeyCOIRSVPTDJIIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin Ethyl Ester (CAS 16401-99-3): A Lipophilic Prodrug Derivative for Targeted Anti-Inflammatory Applications


Indomethacin ethyl ester (CAS 16401-99-3) is a lipophilic ester prodrug derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, synthesized via esterification of the carboxylic acid moiety with ethanol [1]. The compound is structurally characterized by the replacement of the ionizable carboxyl group with a non-polar ethyl ester group, resulting in significantly increased lipophilicity (calculated logP ≈ 4.5) compared to the parent indomethacin (logP ≈ 3.5) . This molecular modification fundamentally alters its physicochemical properties, enabling distinct applications in formulation science, particularly in nanoencapsulation and topical delivery systems where enhanced lipid solubility and partitioning behavior are required [1]. The compound is also recognized as the European Pharmacopoeia (EP) Impurity I of indomethacin, underscoring its relevance in pharmaceutical quality control contexts [2].

Why Indomethacin Ethyl Ester (16401-99-3) Cannot Be Substituted by Generic Indomethacin in Specific Research and Formulation Contexts


The ethyl ester derivative of indomethacin possesses physicochemical properties that are fundamentally distinct from those of the parent acid, precluding simple interchangeability in formulations and research models. The esterification of the carboxyl group eliminates the ionizable center, resulting in a 100-fold increase in partition coefficient (logP ≈ 4.5 vs. 3.5) and a marked reduction in aqueous solubility . This altered polarity dictates its behavior in biphasic systems, its encapsulation efficiency in lipid-core nanocarriers, and its diffusion kinetics across biological membranes [1]. Critically, indomethacin ethyl ester is not a stable, bioactive end-product; in vivo, it is rapidly and completely hydrolyzed to indomethacin, functioning as a true prodrug with a distinct pharmacokinetic profile characterized by rapid clearance of the ester moiety and exclusive detection of the parent acid in plasma [2]. Therefore, substituting the ester with the parent acid would invalidate studies of prodrug activation, alter drug loading and release from lipid-based delivery systems, and fail to replicate the specific tissue distribution kinetics observed with the ester.

Quantitative Differentiation Evidence for Indomethacin Ethyl Ester (16401-99-3) Against Closest Comparators


COX Enzyme Inhibition Profile: Direct Head-to-Head Comparison with Indomethacin Parent Acid

Indomethacin ethyl ester demonstrates a distinct cyclooxygenase (COX) inhibition profile compared to the parent compound, showing moderate activity against COX-2 and lower activity against COX-1. In a direct comparative assay, the ethyl ester exhibited 62.0% inhibition of COX-2 and 12.9% inhibition of COX-1 . This contrasts with the parent indomethacin, which is a potent, non-selective inhibitor of both isoforms with reported IC50 values of approximately 18 nM for COX-1 and 26 nM for COX-2 . The ester's altered selectivity profile is a direct consequence of masking the carboxylic acid moiety, which is critical for high-affinity binding to both enzyme isoforms.

COX-1 COX-2 NSAID pharmacology

Lipophilicity and LogP: Direct Comparison with Indomethacin, Methyl, Propyl, and Isopropyl Esters

Esterification of indomethacin systematically increases lipophilicity as a function of alkyl chain length. Indomethacin ethyl ester exhibits a calculated logP of approximately 4.5, representing a one-log unit (10-fold) increase in partition coefficient compared to the parent acid (logP ≈ 3.5) . In a study synthesizing multiple alkyl esters, the measured logP values demonstrated a clear trend: indomethacin methyl ester (logP 3.8), ethyl ester (logP 4.2), propyl ester (logP 4.6), and isopropyl ester (logP 4.7) [1]. The ethyl ester occupies an intermediate position within this series, providing a distinct lipophilicity profile that is greater than the methyl ester but less than the propyl and isopropyl derivatives.

Lipophilicity LogP Formulation science

In Vivo Prodrug Activation and Pharmacokinetics: Quantitative AUC Ratio Following IV Administration in Rats

Indomethacin ethyl ester is not detectable in plasma following intravenous administration; it undergoes complete and rapid hydrolysis to the active parent drug, indomethacin. Pharmacokinetic studies in rats demonstrated that after intravenous dosing of indomethacin ethyl ester-loaded nanocapsules (IndOEt-NC), only indomethacin (IndOH) was detected in plasma [1]. The area under the plasma concentration-time curve (AUC) ratio, AUC(IndOEt-NC)/AUC(IndOH), was determined to be 0.68 after accounting for differences in dose and molecular weight [1]. This ratio indicates that the total systemic exposure to the parent drug is significantly higher than what would be predicted based on the administered dose of the ester, and that the clearance of indomethacin is increased following IndOEt-NC administration (α = 0.05) [1].

Pharmacokinetics Prodrug In vivo metabolism

Chemical Stability Under Alkaline Conditions: Comparative Hydrolysis Kinetics vs. Indomethacin

The alkaline hydrolysis kinetics of indomethacin ethyl ester are markedly slower than those of the parent indomethacin acid, reflecting the different chemical reactivity of the ester versus the carboxylate group. In a comparative study using nanocapsule suspensions treated with 50 mM NaOH, the total disappearance of indomethacin associated with the nanocapsules occurred within 2 minutes [1]. In stark contrast, the indomethacin ethyl ester associated with the same colloidal system was fully consumed only after 24 hours under identical conditions [1]. This 720-fold difference in degradation half-life under alkaline conditions demonstrates the profound impact of esterification on chemical stability.

Chemical stability Hydrolysis Nanocapsule release

Cytotoxic Activity in Leukemia Cells: Cross-Study Comparison with Indomethacin Methyl Ester

The cytotoxic profile of indomethacin ethyl ester differs from that of its methyl ester analog in HL-60 promyelocytic leukemia cells. A study evaluating photosynthesized indomethacin derivatives reported that the methyl ester derivative (M-IN) exhibited an IC50 value of 36.9 μg/mL after 12 hours of exposure in HL-60 cells [1]. The same study noted that the ethyl ester exhibited weaker cytotoxicity than the methyl ester under these conditions [1]. This data suggests that the length of the alkyl chain on the ester moiety influences the compound's ability to induce apoptosis in this cell line.

Cytotoxicity Apoptosis Anticancer research

Primary Research and Industrial Applications for Indomethacin Ethyl Ester (CAS 16401-99-3) Based on Quantitative Evidence


Development and Characterization of Lipid-Core Nanocapsules and Other Lipid-Based Drug Delivery Systems

Indomethacin ethyl ester is an ideal model compound for the development of lipid-core nanocapsules and other lipid-based nanocarriers. Its elevated lipophilicity (logP ≈ 4.5) enables high encapsulation efficiency within the oily core of these systems, a property exploited in numerous studies [1]. Its function as a prodrug that is rapidly hydrolyzed to the active indomethacin in vivo [2] allows researchers to use it to study the pharmacokinetics of drug release and activation from these advanced formulations. The distinct chemical stability under alkaline conditions [3] also makes it a valuable tool for developing and validating in vitro release assays for nanocarriers.

Investigating Prodrug Activation and In Vivo Metabolism of Esterified NSAIDs

The compound serves as a prototypical model for studying the in vivo fate of ester prodrugs of NSAIDs. Pharmacokinetic studies have definitively shown that following both oral and intravenous administration, the ethyl ester is not detectable in plasma, as it is rapidly and completely hydrolyzed to indomethacin [2]. This provides a clean experimental system for quantifying prodrug conversion efficiency and for investigating how formulation (e.g., nanoencapsulation) can modulate the rate and location of esterase-mediated hydrolysis within the gastrointestinal tract and bloodstream [1].

Topical and Transdermal Formulation Research for Enhanced Skin Permeability

The increased lipophilicity of indomethacin ethyl ester (logP ≈ 4.5) compared to the parent acid (logP ≈ 3.5) directly translates to improved partitioning into the stratum corneum. This property makes it a superior candidate for topical and transdermal formulation development aimed at improving local delivery of indomethacin while minimizing systemic exposure and the associated gastrointestinal side effects. Studies have formulated the ethyl ester into ointments and demonstrated enhanced skin permeability relative to unmodified indomethacin [4].

Use as a Certified Reference Standard (EP Impurity I) in Pharmaceutical Quality Control

Indomethacin ethyl ester is officially recognized as Indomethacin EP Impurity I by the European Pharmacopoeia [5]. Consequently, a primary industrial application is its procurement as a high-purity, certified reference standard for use in analytical method development and validation, and for routine quality control testing of indomethacin active pharmaceutical ingredient (API) and finished drug products. Its unique chromatographic and spectral properties, distinct from the parent drug, are essential for accurate quantification of this specific process-related and degradation impurity.

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